molecular formula C12H19N3O2 B7504785 2-Methyl-6-(4-methylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one

2-Methyl-6-(4-methylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one

Cat. No. B7504785
M. Wt: 237.30 g/mol
InChI Key: TYXASZMKFVGRLZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Commonly referred to as MDP, this compound is a small molecule that has been synthesized and studied extensively in recent years.

Mechanism of Action

The mechanism of action of MDP is not yet fully understood. However, studies have suggested that MDP may exert its effects through the modulation of various signaling pathways in cells. Specifically, MDP has been shown to activate the protein kinase C (PKC) pathway, which plays a critical role in cell growth, differentiation, and apoptosis. Additionally, MDP has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE), which are involved in inflammation and cell signaling.
Biochemical and Physiological Effects:
MDP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MDP can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes involved in cell signaling. Additionally, MDP has been shown to have anti-inflammatory effects, with studies demonstrating its ability to inhibit the production of various inflammatory cytokines.

Advantages and Limitations for Lab Experiments

MDP has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for high-throughput screening assays. Additionally, MDP has been shown to have low toxicity and good stability, making it suitable for in vivo studies. However, there are also limitations to the use of MDP in lab experiments. For example, its mechanism of action is not yet fully understood, and there are currently no specific inhibitors or antagonists available for use in studying its effects.

Future Directions

There are several potential future directions for research on MDP. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of MDP and its effects on various signaling pathways. Finally, there is a need for the development of specific inhibitors and antagonists for use in studying the effects of MDP in lab experiments.
In conclusion, 2-Methyl-6-(4-methylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MDP and its applications in various fields.

Synthesis Methods

The synthesis of MDP involves the reaction of 4-methylpiperidine-1-carboxylic acid with 2-methyl-4,5-dihydro-3H-pyridazin-3-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

MDP has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of MDP is in the development of new drugs for the treatment of various diseases. MDP has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells. Additionally, MDP has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-methyl-6-(4-methylpiperidine-1-carbonyl)-4,5-dihydropyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9-5-7-15(8-6-9)12(17)10-3-4-11(16)14(2)13-10/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXASZMKFVGRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN(C(=O)CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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